molecular formula C25H19BrO6 B12219514 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12219514
M. Wt: 495.3 g/mol
InChI Key: BVHGLUHKORHJIY-RMORIDSASA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the benzodioxin moiety: This involves coupling reactions, often facilitated by catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, facilitated by reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one:

Properties

Molecular Formula

C25H19BrO6

Molecular Weight

495.3 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19BrO6/c1-28-21-5-3-2-4-15(21)13-30-19-6-7-20-22(11-19)32-23(24(20)27)10-16-8-18(26)9-17-12-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10-

InChI Key

BVHGLUHKORHJIY-RMORIDSASA-N

Isomeric SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3

Origin of Product

United States

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